![molecular formula C20H18N2O4S2 B2977245 (Z)-N-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide CAS No. 868146-95-6](/img/structure/B2977245.png)
(Z)-N-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
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Description
The compound is a derivative of 3,4-Dimethoxybenzylideneacetone and 4-(3,4-Dimethoxybenzylidene)-2-Phenyl-1,3-Oxazol-5(4H)-One . These compounds are organic molecules with multiple functional groups, including a benzylidene group and a thiazolidine ring.
Synthesis Analysis
While the specific synthesis for this compound is not available, it may involve a reaction similar to the base-catalyzed aldol condensation of 3,4-dimethoxybenzaldehyde with 1-Indanone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, 3,4-Dimethoxybenzylideneacetone has a melting point of 85-87°C and a boiling point of 347.5±27.0 °C .Scientific Research Applications
Anti-Cancer Activity
This compound has shown promise in anti-cancer research, particularly in the treatment of breast cancer. It induces anti-breast cancer activity through microtubule stabilization and activation of reactive oxygen species . This mechanism can potentially be exploited to develop new therapeutic agents that target cancer cells while sparing healthy cells.
Microtubule Stabilization
Microtubules are a component of the cell’s cytoskeleton and are crucial for cell division. The compound’s ability to stabilize microtubules suggests it could be used to halt the proliferation of cancer cells, which is a key step in cancer progression .
Activation of Reactive Oxygen Species
The activation of reactive oxygen species (ROS) is another mechanism by which this compound exerts its anti-cancer effects . ROS can induce cell death in cancer cells, and manipulating this pathway could lead to effective cancer treatments.
Early Discovery Research
Sigma-Aldrich notes that this compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . This indicates its potential use in various early-stage research applications, where its properties can be studied in different scientific contexts.
Physicochemical Property Prediction
The compound’s structure allows for the prediction of its physicochemical properties using tools like Real Time Predictor . This application is valuable in drug design and development, where understanding a compound’s properties is essential for predicting its behavior in biological systems.
Chemical Synthesis
As a unique chemical with a complex structure, this compound can be used in chemical synthesis to explore new reactions and synthesize novel derivatives with potential applications in pharmacology and materials science .
properties
IUPAC Name |
N-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-12(23)21-14-5-7-15(8-6-14)22-19(24)18(28-20(22)27)11-13-4-9-16(25-2)17(10-13)26-3/h4-11H,1-3H3,(H,21,23)/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJZHQMTYYEZBN-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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